molecular formula C21H15ClN2 B12214642 p-(6-Chloro-4-phenyl-2-quinolyl)aniline

p-(6-Chloro-4-phenyl-2-quinolyl)aniline

Cat. No.: B12214642
M. Wt: 330.8 g/mol
InChI Key: TXRMPIINBWEEJO-UHFFFAOYSA-N
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Description

p-(6-Chloro-4-phenyl-2-quinolyl)aniline: is an organic compound with the molecular formula C21H15ClN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring substituted with a chloro group and a phenyl group, as well as an aniline moiety. These structural characteristics make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(6-Chloro-4-phenyl-2-quinolyl)aniline typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad–Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters to form 4-hydroxy quinolines, which are then further reacted to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and solvent-free reaction conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: p-(6-Chloro-4-phenyl-2-quinolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, p-(6-Chloro-4-phenyl-2-quinolyl)aniline is used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of p-(6-Chloro-4-phenyl-2-quinolyl)aniline involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: p-(6-Chloro-4-phenyl-2-quinolyl)aniline is unique due to the presence of both the chloro and aniline groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

4-(6-chloro-4-phenylquinolin-2-yl)aniline

InChI

InChI=1S/C21H15ClN2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(24-20)15-6-9-17(23)10-7-15/h1-13H,23H2

InChI Key

TXRMPIINBWEEJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N

Origin of Product

United States

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